

Commercial Kinase Profiling Services

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Compound Focus: ON 146040

CAS No.: 1404231-34-0

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For researchers, outsourcing to specialized profiling labs is a common strategy. The table below summarizes major providers and their offerings.

Provider	Location of Profiling Lab	Primary Technology	Kinase Panel Size (Wild-type)
Reaction Biology [1]	Malvern, PA, USA & Freiburg, Germany	Radioactive filter binding (HotSpot, ³³ PanQinase)	385 (348) [2]
DiscoverX (Ambit) [2]	San Diego, CA, USA	Phage display competitive binding (KinomeScan)	451 (394) [2]
Carna Biosciences [2]	Kobe, Japan	Substrate mobility shift assay	305 (272) [2]
MRC Centre for Kinase Profiling [2]	Dundee, UK	Radioactive filter binding	126 (122) [2]

Experimental Protocols in Profiling

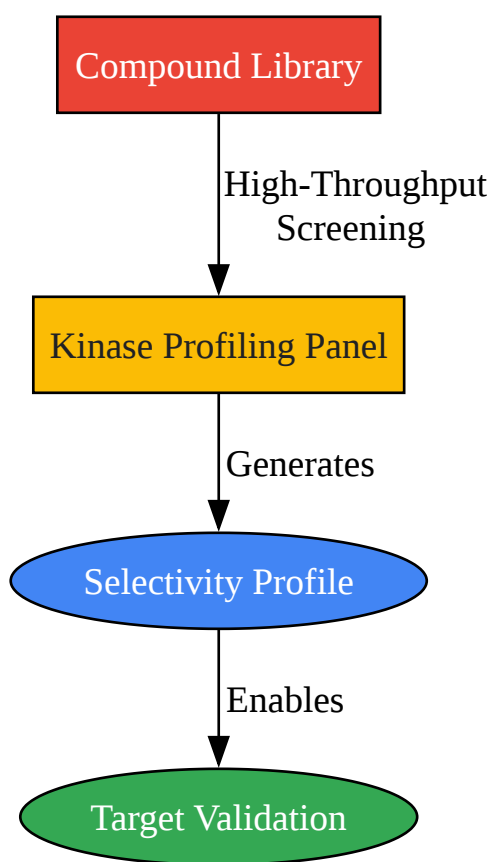
Different profiling technologies can yield varying results, so understanding the underlying methodologies is crucial for interpreting data [2].

- **Radiometric Assays (The "Gold Standard"):** Services like those from **Reaction Biology** and the **MRC Centre** use radioactive filter binding assays. These are considered a gold standard because

they **directly measure** the enzyme's activity by detecting the transfer of a radioactive phosphate group from ATP to a substrate. This direct catalytic measurement helps avoid false positives or negatives common in indirect methods [1] [2].

- **Non-Radiometric Assays:** Other common formats include:
 - **Competitive Binding (DiscoverX):** Measures a compound's ability to displace a immobilized probe ligand from a kinase's ATP-binding pocket [2].
 - **Mobility Shift (Carna):** Uses microfluidics to detect phosphorylation based on the changed electrophoretic mobility of the substrate [2].

The following diagram illustrates the workflow of a compound selectivity profiling study and its role in kinase drug discovery.



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A Researcher's Guide to Selectivity

Beyond raw data, the scientific literature provides critical context for selecting tool compounds.

- **The Problem of Promiscuity:** Many well-known kinase inhibitors are not fully selective. For example, the p38 α inhibitor **SB203580** also potently inhibits casein kinase I δ and CKI ϵ , which can confound the interpretation of signaling pathways like Wnt/ β -catenin [2].
- **Quantifying Selectivity:** Simply looking at a list of inhibited kinases is insufficient. Methods like '**selectivity entropy**' have been developed to express a compound's overall selectivity as a single, quantitative value, allowing for easier rank-ordering of potential inhibitors [2].

How to Proceed

Since the "**ON 146040**" code was a dead end, here are practical steps to find the information you need:

- **Contact Providers Directly:** For the most current panel offerings, pricing, and experimental details, visit the websites of profiling services like **Reaction Biology** or **DiscoverX** [1] [2].
- **Consult Scientific Literature:** Use databases like PubMed to find recent studies that have used kinase profiling. These papers will provide real-world examples of data interpretation and may highlight preferred tool compounds for your target of interest [2].
- **Define Your Needs:** The best profiling service depends on your specific goals. Consider the **size of the kinome panel** you need, your preference for **biochemical activity data versus binding data**, and your project's budget and timeline.

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References

1. Kinase Drug Discovery Services [reactionbiology.com]
2. A guide to picking the most selective kinase inhibitor tool ... [pmc.ncbi.nlm.nih.gov]

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